Q-Peptide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C31H49N13O14 |

|---|---|

分子量 |

827.8 g/mol |

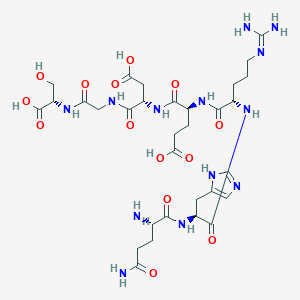

IUPAC名 |

(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H49N13O14/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37)/t15-,16-,17-,18-,19-,20-/m0/s1 |

InChIキー |

JBNPKUJQJBPSGV-RABCQHRBSA-N |

異性体SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |

正規SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Regenerative Potential: A Technical Guide to the Mechanism of Action of Q-Peptide (QHREDGS) in Wound Healing

For Immediate Release

[City, State] – [Date] – In the intricate symphony of wound healing, a novel peptide, QHREDGS (Q-Peptide), has emerged as a promising conductor, orchestrating a cascade of cellular and molecular events that accelerate tissue repair and regeneration. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its pro-healing effects, offering valuable insights for researchers, scientists, and drug development professionals in the field of regenerative medicine.

Derived from the fibrinogen-like domain of angiopoietin-1, the this compound is a seven-amino-acid sequence (glutamine-histidine-arginine-glutamic acid-aspartic acid-glycine-serine) that has demonstrated significant efficacy in promoting the healing of various wound types, including those in diabetic models.[1][2][3] Its mechanism of action is multifaceted, primarily revolving around its interaction with cell surface integrins, which triggers a series of downstream signaling pathways that modulate key cellular processes in wound repair.

Core Mechanism: Integrin-Mediated Signaling

The cornerstone of this compound's activity lies in its ability to bind to specific integrin receptors on the surface of various cell types crucial for wound healing, including fibroblasts, keratinocytes, and endothelial cells.[1][2] Experimental evidence points towards the involvement of αvβ3, α5β1, and β1 integrins as key mediators of this compound's effects. This interaction initiates a signaling cascade that influences cell survival, migration, proliferation, and gene expression.

dot

References

A Technical Guide to the Biological Functions of Angiopoietin-1 Derived Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological functions of peptides derived from Angiopoietin-1 (Ang-1), a critical regulator of vascular development and homeostasis. This document provides a comprehensive overview of their mechanisms of action, key signaling pathways, and therapeutic potential, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Introduction to Angiopoietin-1 and its Derived Peptides

Angiopoietin-1 is a secreted glycoprotein (B1211001) that plays a pivotal role in angiogenesis, the formation of new blood vessels, by binding to the Tie2 receptor tyrosine kinase on endothelial cells.[1][2] Its functions are essential for vessel maturation, stabilization, and the maintenance of vascular quiescence.[1][2] Ang-1 exerts powerful vascular protective effects, including suppressing plasma leakage, inhibiting vascular inflammation, and preventing endothelial cell death.[1] However, the therapeutic application of the full-length Ang-1 protein is limited by its poor solubility and complex multimeric structure. This has spurred the development of smaller, synthetic peptides derived from Ang-1 that mimic its biological activities with improved pharmaceutical properties.

These peptides, often derived from the coiled-coil or fibrinogen-like domains of Ang-1, offer a promising avenue for therapeutic intervention in a range of pathologies characterized by vascular dysfunction, including ischemic diseases, inflammatory disorders, and cancer. This guide will delve into the specific biological functions of these peptides, the signaling cascades they trigger, and the experimental approaches used to characterize their activity.

Core Biological Functions of Angiopoietin-1 Derived Peptides

Ang-1 derived peptides exhibit a spectrum of biological activities that largely mirror those of the parent protein, primarily centered on vascular health and regeneration.

Angiogenesis and Vasculogenesis

Ang-1 and its mimetic peptides are key players in the later stages of vascular development, promoting the remodeling and stabilization of newly formed vessels. They stimulate endothelial cell migration and sprouting, which are fundamental processes in angiogenesis.

Vascular Stabilization and Anti-Permeability Effects

A hallmark function of Ang-1 and its derived peptides is their ability to stabilize the vasculature and reduce permeability. They strengthen endothelial cell-cell junctions, in part by modulating the localization and phosphorylation of junctional proteins like VE-cadherin and PECAM-1. This anti-permeability effect is crucial in conditions associated with vascular leakage, such as inflammation and sepsis.

Anti-Inflammatory Properties

Ang-1 derived peptides possess significant anti-inflammatory properties. They can suppress the expression of adhesion molecules on endothelial cells, such as ICAM-1, VCAM-1, and E-selectin, thereby reducing the adhesion and transmigration of leukocytes. This makes them attractive therapeutic candidates for inflammatory diseases.

Cell Survival and Anti-Apoptotic Effects

These peptides promote the survival of various cell types, including endothelial cells, cardiomyocytes, and keratinocytes, by activating pro-survival signaling pathways and inhibiting apoptosis. This cytoprotective effect is particularly relevant in the context of tissue injury and regeneration.

Quantitative Data on the Biological Activity of Angiopoietin-1 Derived Peptides

The following tables summarize the quantitative data from various studies on the biological effects of different Ang-1 derived peptides.

| Peptide/Mimetic | Assay | Cell Type/Model | Concentration/Dose | Observed Effect | Reference |

| QHREDGS | Cell Proliferation | Human Dermal Fibroblasts | N/A (on hydrogel) | No significant difference compared to scrambled peptide hydrogel | |

| Cytokine Release (IL-1β) | Human Dermal Fibroblasts | N/A (on hydrogel) | Significant increase on day 1 | ||

| Osteoblast Differentiation | MC3T3-E1 cells | 5µM | Significant upregulation of Collagen type I gene expression on day 10 | ||

| Osteoblast Differentiation | MC3T3-E1 cells | 50µM | Significant upregulation of Osteocalcin gene expression on day 6 | ||

| A11 | Inhibition of Ang-2 binding to Tie2 | SPR Analysis | 10-50 µM | Significant reduction in Ang-2 binding | |

| In Ovo Angiogenesis (CAM Assay) | Chicken Embryo | N/A | Substantial anti-angiogenic activity | ||

| Retinal Neovascularization | Rat Model of OIR | N/A | 57% inhibition of retinal neovascular growth (p < 0.05) | ||

| AV-001 (Vasculotide) | Cognitive Function | Rat MMI Model of VaD | 1 µg/Kg | Significant improvement in cognitive function | |

| Neurogenesis | Rat MMI Model of VaD | 1 µg/Kg | Significant improvement in cell proliferation and neurogenesis in the SVZ | ||

| Synaptogenesis | Rat MMI Model of VaD | 1 µg/Kg | Significant increase in Synaptophysin expression in the cortex | ||

| COMP-Ang1 | Wound Healing | Diabetic (db/db) mice | Systemic administration | ~1.3-fold enhanced angiogenesis on day 14 | |

| Blood Flow | Diabetic (db/db) mice | Systemic administration | 1.21- to 1.25-fold greater blood flow rates at 2 weeks (P < 0.01) |

Signaling Pathways Activated by Angiopoietin-1 Derived Peptides

The biological effects of Ang-1 and its derived peptides are primarily mediated through the activation of the Tie2 receptor and its downstream signaling cascades.

The Canonical Ang-1/Tie2 Signaling Pathway

Upon binding of an Ang-1 derived peptide, the Tie2 receptor undergoes autophosphorylation, creating docking sites for various signaling molecules. This initiates a cascade of intracellular events that regulate key cellular functions.

Key Downstream Effectors

-

PI3K/Akt Pathway : This is a central pathway activated by Ang-1 peptides, promoting endothelial cell survival by inhibiting pro-apoptotic factors like FOXO1 and activating endothelial nitric oxide synthase (eNOS).

-

Dok-R/Ras/MAPK Pathway : The recruitment and phosphorylation of the docking protein Dok-R can lead to the activation of the Ras-MAPK (ERK1/2) cascade, which is involved in cell proliferation and migration.

-

NF-κB Pathway : Ang-1/Tie2 signaling can inhibit the pro-inflammatory transcription factor NF-κB, contributing to its anti-inflammatory effects.

Detailed Methodologies for Key Experiments

This section provides an overview of the protocols for key in vitro and in vivo assays used to characterize the biological functions of Ang-1 derived peptides.

In Vitro Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay assesses the ability of Ang-1 derived peptides to promote the directional migration of endothelial cells.

Detailed Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate growth medium.

-

Scratch Induction: A sterile pipette tip is used to create a uniform scratch across the cell monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing the Ang-1 derived peptide at various concentrations or a vehicle control is added.

-

Imaging: The scratch is imaged at regular intervals using a microscope with a camera.

-

Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated to quantify cell migration.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the pro-angiogenic or anti-angiogenic potential of Ang-1 derived peptides.

References

The Q-Peptide Signaling Pathway: A Comprehensive Guide to its Role in Keratinocyte Migration

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the Q-Peptide signaling pathway and its critical role in promoting keratinocyte migration, a fundamental process in wound healing. The this compound, a synthetic heptapeptide (B1575542) with the sequence Gln-His-Arg-Glu-Asp-Gly-Ser (QHREDGS), is derived from the integrin-binding domain of angiopoietin-1 and has emerged as a promising therapeutic agent for accelerating tissue repair. This document details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual representations of the key signaling cascades involved.

Introduction to this compound and Keratinocyte Migration

Wound healing is a complex biological process involving the coordinated action of various cell types and signaling molecules. A crucial step in the re-epithelialization of a wound is the migration of keratinocytes to cover the exposed dermal tissue. The this compound has been shown to significantly enhance this migratory process.[1][2] This guide elucidates the signaling pathway initiated by this compound in keratinocytes, providing a framework for future research and the development of novel wound healing therapies.

The this compound Signaling Cascade

The this compound initiates a cascade of intracellular events that collectively promote the migratory phenotype in keratinocytes. While the precise receptor for this compound on keratinocytes is still under investigation, evidence suggests its interaction with integrins, particularly β1-integrins, is a key initiating event.[2][3] This interaction triggers downstream signaling pathways that modulate gene expression, cytoskeletal rearrangement, and cell motility.

The proposed signaling pathway involves the following key steps:

-

Integrin Activation: The this compound binds to and activates β1-integrins on the keratinocyte cell surface.[2]

-

Downstream Signaling Activation: This activation leads to the recruitment and phosphorylation of downstream signaling molecules. While direct evidence for this compound's effect on the MAPK/ERK pathway in keratinocytes is still emerging, this pathway is a common downstream effector of integrin signaling and is known to be involved in keratinocyte migration.

-

Gene Expression Modulation: The activated signaling pathways lead to the upregulation of genes crucial for cell migration, including:

-

RAC1: A small GTPase that plays a pivotal role in regulating the actin cytoskeleton and lamellipodia formation, essential for cell movement.

-

Matrix Metalloproteinase 1 (MMP1): An enzyme that degrades collagen, allowing keratinocytes to move through the extracellular matrix.

-

Prostaglandin-Endoperoxide Synthase 2 (PTGS2 or COX-2): An enzyme involved in inflammation and cell migration.

-

Fibroblast Growth Factor 7 (FGF7), also known as Keratinocyte Growth Factor (KGF): A potent mitogen and motogen for keratinocytes.

-

Fibroblast Growth Factor 2 (FGF2): Promotes angiogenesis and keratinocyte proliferation.

-

-

Cytokine and Growth Factor Modulation: The this compound signaling pathway also influences the cellular microenvironment by modulating the expression and secretion of various cytokines and growth factors, including transforming growth factor-beta (TGF-β). This modulation helps to create a pro-migratory environment.

-

Enhanced Keratinocyte Migration: The culmination of these signaling events is a significant increase in the migratory capacity of keratinocytes, leading to accelerated wound closure.

Quantitative Data on this compound's Effect on Keratinocyte Migration

The pro-migratory effect of this compound on keratinocytes has been quantified in various in vitro studies. The following table summarizes key findings:

| Parameter | Experimental System | Control Group | This compound Treatment Group | Reference |

| Wound Closure (%) | In vitro scratch assay on adult human epidermal keratinocytes (HEKa) cultured on a hydrogel film for 24 hours. | 43% (± 9%) closure on peptide-free hydrogel. | 88% (± 10%) closure on this compound hydrogel. | |

| Gene Upregulation | qPCR array on fibroblasts grown on this compound hydrogels. | Baseline expression on tissue culture plastic and scrambled peptide hydrogels. | Upregulation of RAC1, MMP1, PTGS2, FGF2, and FGF7. |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the this compound signaling pathway. This section provides protocols for key experiments.

In Vitro Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study cell migration in vitro.

Materials:

-

Human epidermal keratinocytes (e.g., HaCaT or primary HEKa cells)

-

Appropriate cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Sterile 200 µL pipette tips

-

Culture plates (e.g., 24-well plates)

-

This compound solution (and scrambled peptide control)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed keratinocytes into wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.

-

Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator until they reach 95-100% confluency.

-

Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a low-serum or serum-free medium for 12-24 hours before the assay.

-

Creating the Scratch: Gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells twice with sterile PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or the scrambled peptide control. Include an untreated control well.

-

Image Acquisition: Immediately capture images of the scratch in each well (T=0). Mark the plate to ensure subsequent images are taken at the same location.

-

Incubation: Incubate the plate at 37°C and 5% CO2.

-

Time-Lapse Imaging: Capture images of the same scratch areas at various time points (e.g., 6, 12, 24 hours).

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of cells towards a chemoattractant.

Materials:

-

Keratinocytes

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

24-well culture plates

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., this compound)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture keratinocytes to sub-confluency. Harvest the cells using trypsin and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.

-

Adding Chemoattractant: Add medium containing the this compound (or other chemoattractant) to the lower chamber of the wells. Add serum-free medium to the control wells.

-

Seeding Cells: Add the keratinocyte suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration (e.g., 4-24 hours).

-

Removing Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixing and Staining: Fix the migrated cells on the underside of the membrane with methanol. Stain the cells with a solution like crystal violet.

-

Imaging and Quantification: Visualize the stained, migrated cells under a microscope. Count the number of migrated cells in several random fields of view to determine the average number of migrated cells per field.

Western Blot Analysis of the MAPK/ERK Pathway

This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the MAPK/ERK signaling pathway.

Materials:

-

Keratinocytes

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture keratinocytes and treat them with this compound for various time points. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli buffer and heat to denature the proteins.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using image analysis software.

Visualizing the Pathway and Workflows

Diagrams are provided to visually represent the this compound signaling pathway and the experimental workflows.

Caption: this compound Signaling Pathway in Keratinocytes.

Caption: In Vitro Wound Healing (Scratch) Assay Workflow.

Caption: Transwell Migration Assay Workflow.

Conclusion and Future Directions

The this compound represents a significant advancement in the field of regenerative medicine, with a clear potential to enhance wound healing by promoting keratinocyte migration. The signaling pathway, initiated by integrin binding and leading to the upregulation of key migratory genes, provides a solid foundation for understanding its mechanism of action. Further research should focus on identifying the specific receptor(s) for this compound on keratinocytes and fully elucidating the downstream signaling networks. A deeper understanding of these processes will pave the way for the development of more effective this compound-based therapeutics for a variety of wound healing applications.

References

- 1. Frontiers | Angiopoietin-1-derived peptide promotes keratinocyte survival and diabetic wound healing [frontiersin.org]

- 2. Application of an instructive hydrogel accelerates re-epithelialization of xenografted human skin wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide-Functionalized Hydrogels Modulate Integrin Expression and Stemness in Adult Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The QHREDGS Peptide: A Technical Guide to its Discovery, Significance, and Therapeutic Potential

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery of the QHREDGS peptide sequence, derived from the human matricellular protein Angiopoietin-1, has unveiled a potent and versatile tool for regenerative medicine and drug development. This seven-amino-acid peptide has demonstrated significant efficacy in promoting cell survival, adhesion, and differentiation across a spectrum of cell types, including cardiomyocytes, endothelial cells, osteoblasts, and keratinocytes. Its mechanism of action, primarily mediated through integrin binding, triggers crucial downstream signaling cascades that influence tissue repair and regeneration. This technical guide provides a comprehensive overview of the discovery, biological significance, and therapeutic applications of the QHREDGS peptide. It includes a detailed summary of quantitative data from key studies, in-depth experimental protocols, and visualizations of associated signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Discovery and Origin

The QHREDGS peptide was first identified as the integrin-binding sequence within the fibrinogen-like domain of Angiopoietin-1 (Ang-1).[1][2][3] Ang-1 is a growth factor known for its role in vascular development and stability, but its large size and complexity present challenges for therapeutic applications. The identification of the short, synthetic QHREDGS peptide, which recapitulates many of the pro-survival and pro-adhesion effects of the full-length Ang-1 protein, offered a promising alternative for therapeutic development.[1] This water-soluble peptide is stable, fully synthetic, and its function is not dependent on a specific orientation, making it amenable to various formulation and delivery strategies.[4]

Biological Significance and Therapeutic Applications

The QHREDGS peptide has demonstrated a broad range of biological activities, making it a compelling candidate for various therapeutic applications, particularly in the field of regenerative medicine.

-

Cardiac Regeneration: The peptide has been shown to be cardioprotective by promoting the survival of cardiomyocytes. When incorporated into hydrogels and injected into the peri-infarct zone after myocardial infarction in animal models, it has been shown to improve cardiac function and attenuate pathological ventricular remodeling.

-

Bone Regeneration: QHREDGS promotes osteoblast differentiation, bone matrix deposition, and mineralization. It has been shown to be osteoinductive, suggesting its potential use in coatings for biomedical implants and as a therapeutic agent to enhance bone repair.

-

Wound Healing: The peptide accelerates wound healing by promoting keratinocyte survival and re-epithelialization. It has shown efficacy in diabetic wound models by protecting against cellular stress and promoting tissue regeneration. Furthermore, it can modulate the inflammatory response in wounds by influencing macrophage polarization.

-

Angiogenesis: QHREDGS enhances the formation of tube-like structures by endothelial cells, a key process in angiogenesis. This vasculogenic potential is crucial for the development of engineered tissues and for promoting blood vessel formation in ischemic tissues.

Mechanism of Action: Integrin-Mediated Signaling

The biological effects of the QHREDGS peptide are primarily mediated through its interaction with cell surface integrin receptors. Specifically, it has been shown to bind to αvβ3 and α5β1 integrins on endothelial cells. This binding initiates downstream signaling cascades that are critical for cell survival and function.

The following diagram illustrates the proposed signaling pathway initiated by QHREDGS binding to integrins:

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of the QHREDGS peptide.

Table 1: Effects of QHREDGS on Osteoblast Function

| Parameter | Cell Type | Treatment | Result | Reference |

| Osteogenic Gene Expression (ALP, Osteocalcin, Collagen Type I, Bone Sialoprotein) | MG-63 cells | 5µM soluble QHREDGS | Upregulation relative to control | |

| Mineral Deposition (Alizarin Red S staining) | Osteoblasts | QHREDGS-immobilized surface | Significant increase compared to control surfaces | |

| Mineral-to-Matrix Ratio | Osteoblasts on hydrogels | QHREDGS-immobilized hydrogel | Significantly higher ratio | |

| Immobilized Peptide Concentration | PA-coated Titanium | EDC/NHS chemistry | 0.33±0.09μg/mm² |

Table 2: Effects of QHREDGS on Endothelial and Keratinocyte Function

| Parameter | Cell Type | Treatment | Result | Reference |

| Cell Viability (MTT assay) | MS1 endothelial cells | 500 µM soluble QHREDGS | Significant increase in viable and active cells (P = 0.001) | |

| ATP Levels | MS1 endothelial cells | 500 µM soluble QHREDGS | Significant increase (P≤0.03) | |

| NAD(P)H Levels | MS1 endothelial cells | 500 µM soluble QHREDGS | Significant increase (P = 0.001) | |

| Apoptosis Inhibition (TUNEL assay) | Human Epidermal Keratinocytes | Immobilized QHREDGS | Dose-dependent inhibition of apoptosis | |

| Wound Closure | db/db diabetic mice | QHREDGS-chitosan-collagen hydrogel | Accelerated wound closure starting from day 8 |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of the QHREDGS peptide.

Peptide Immobilization on Surfaces

A common method for immobilizing the QHREDGS peptide onto surfaces containing carboxyl or amine groups is through 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry.

References

- 1. Angiopoietin-1 peptide QHREDGS promotes osteoblast differentiation, bone matrix deposition and mineralization on biomedical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QHREDGS Enhances Tube Formation, Metabolism and Survival of Endothelial Cells in Collagen-Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiopoietin-1 peptide QHREDGS promotes osteoblast differentiation, bone matrix deposition and mineralization on biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

role of Q-Peptide in angiogenesis and tissue regeneration

An In-depth Technical Guide on the Role of Q-Peptide in Angiogenesis and Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a seven-amino-acid sequence (QHREDGS) derived from angiopoietin-1, has emerged as a significant bioactive agent in the fields of angiogenesis and tissue regeneration. Primarily investigated in the context of wound healing, particularly in compromised models such as diabetic wounds, this compound demonstrates a multi-faceted mechanism of action. When incorporated into biomaterial scaffolds like collagen-chitosan hydrogels, it orchestrates a pro-healing environment by modulating the behavior of key cell types, including fibroblasts and endothelial cells. Its therapeutic effects are attributed to its ability to stimulate the secretion of a balanced profile of pro- and anti-inflammatory cytokines, upregulate genes critical for vascularization and matrix deposition, and enhance endothelial cell survival and function. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its impact on cellular and molecular pathways, summarizing key quantitative findings, and outlining the experimental protocols used to elucidate its function.

Introduction to this compound (QHREDGS)

This compound is a synthetic peptide with the sequence Gln-His-Arg-Glu-Asp-Gly-Ser, derived from the pro-angiogenic protein angiopoietin-1.[1][2] It is recognized for its significant potential in regenerative medicine, where it acts as a signaling molecule to promote cellular repair and tissue restoration.[3][4] A common strategy for its application involves conjugation to a biomaterial, such as a collagen-chitosan hydrogel.[1] This approach provides a stable, moist healing environment and allows for the localized, sustained release of the peptide, enhancing its therapeutic efficacy in applications like wound healing.

The Role of this compound in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both tissue development and repair. This compound has been identified as a pro-angiogenic agent, primarily through its influence on endothelial cells and the expression of key angiogenic factors.

Molecular Mechanisms and Signaling Pathways

This compound's pro-angiogenic activity is linked to its ability to modulate the expression of crucial growth factors and cell adhesion molecules. Studies have shown that fibroblasts cultured on a this compound hydrogel exhibit significant upregulation of Vascular Endothelial Growth Factor A (VEGFA), a pivotal regulator of angiogenesis. The peptide also promotes the expression of integrin subunits α1β1 and α2β1, which are known to mediate VEGF-driven angiogenesis. This suggests that this compound may prime the tissue environment for vascularization by stimulating the production of essential angiogenic signals and enhancing endothelial cell response to these cues. The downstream signaling likely involves the MAPK1 pathway, which is also upregulated in the presence of this compound and is a well-established cascade in cell proliferation and differentiation.

References

In Vitro Effects of Q-Peptide on Dermal Fibroblasts: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro effects of Q-Peptide (QHREDGS) on human dermal fibroblasts. The data and protocols presented are primarily derived from a comprehensive study investigating the impact of a this compound conjugated collagen-chitosan hydrogel on fibroblast behavior, a critical aspect of wound healing and tissue regeneration.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in dermatology, tissue engineering, and regenerative medicine.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound on dermal fibroblast function. The experiments were conducted using human dermal fibroblasts (HDFs) cultured on a this compound conjugated collagen-chitosan hydrogel (QP), with tissue culture plastic (TCP), a peptide-free hydrogel (PF), and a scrambled peptide hydrogel (SCR) serving as controls.[2]

Cell Viability and Proliferation

| Parameter | Time Point | This compound Hydrogel (QP) vs. Controls | Key Finding |

| Cell Viability | 24 hours | No significant impact on viability compared to controls. | This compound hydrogel supports dermal fibroblast survival.[2] |

| Cell Proliferation (Ki-67 Staining) | 24 hours | Significantly lower proliferation compared to peptide-free hydrogel. | This compound attenuates excessive fibroblast proliferation in the early stages. |

| 7 days | No significant difference compared to controls. | The anti-proliferative effect is temporally regulated. |

Cytokine Secretion

The secretion of various cytokines by dermal fibroblasts was measured at 24 hours and 7 days to assess the inflammatory, anti-inflammatory, extracellular matrix (ECM) deposition, and fibrotic responses.

Table 1.2.1: Pro-inflammatory and Anti-inflammatory Cytokine Secretion (pg/10,000 cells)

| Cytokine | Time Point | This compound Hydrogel (QP) | Scrambled Peptide Hydrogel (SCR) | Peptide-Free Hydrogel (PF) | Key Finding on this compound |

| TNF-α | Day 1 | Increased | - | - | Promotes a transient pro-inflammatory response. |

| Day 7 | Not sustained | - | - | Avoids a sustained inflammatory state. | |

| IL-2 | Day 1 | Increased | - | - | Contributes to the initial inflammatory phase of healing. |

| Day 7 | Not sustained | - | - | The pro-inflammatory signal is short-lived. | |

| IL-10 | Day 1 | Significantly Increased | - | - | Upregulates anti-inflammatory signaling. |

| Day 7 | Levels decrease | Sustained elevated levels | - | The potent anti-inflammatory effect is most pronounced early on. | |

| IL-13 | Day 1 | Significantly Increased | - | - | Plays a role in immune modulation and ECM deposition. |

| Day 7 | Sustained significantly elevated levels | - | - | Maintains a prolonged anti-inflammatory and pro-remodeling environment. |

Table 1.2.2: ECM Deposition and Anti-Fibrotic Cytokine Secretion (pg/10,000 cells)

| Cytokine | Time Point | This compound Hydrogel (QP) | Scrambled Peptide Hydrogel (SCR) | Key Finding on this compound |

| GM-CSF | Day 1 | Significantly Increased | - | Promotes early ECM production. |

| Day 7 | Negligible amounts | - | The effect is specific to the initial phase. | |

| IL-1RA | Day 1 | Increased | - | Modulates the inflammatory environment to support ECM deposition. |

| IL-4 | Day 1 | Increased | - | Activates fibroblasts for enhanced ECM deposition. |

| IL-5 | Day 1 | Increased | - | Contributes to the regulation of ECM. |

| IL-12p40 | Day 1 | Increased | - | Promotes ECM deposition. |

| TGF-β1 | Day 1 | No significant difference | Significantly higher | Does not induce this key pro-fibrotic cytokine. |

| Day 7 | Significantly Lower | - | Attenuates the concentration of this fibrotic cytokine over time. | |

| TGF-β2 | Day 1 | No significant difference | Significantly higher | Avoids early induction of this pro-fibrotic factor. |

| Day 7 | Significantly Lower | - | Contributes to an anti-fibrotic phenotype in the later stages. | |

| TGF-β3 | Day 1 & 7 | No significant difference | Significantly higher | Does not significantly alter the level of this anti-scarring cytokine. |

Gene Expression

A qPCR array for 26 wound healing-related genes revealed a distinct and generally upregulated profile in fibroblasts cultured on the this compound hydrogel for 24 hours compared to controls.

| Gene Category | Number of Upregulated Genes (vs. TCP) | Key Upregulated Genes | Implication |

| Wound Healing | 18 out of 26 | VEGFA, PTGS2, MIF1, smooth muscle α-2 actin | This compound promotes a pro-healing genetic program, including angiogenesis and myofibroblast presence for ECM secretion. |

Experimental Protocols

Preparation of this compound Hydrogel

The this compound (QHREDGS) is chemically conjugated to a collagen-chitosan hydrogel. This biomaterial provides a stable, moist environment conducive to wound healing. The hydrogel is typically solvent cast to form a surface for cell culture.

Cell Culture

Human dermal fibroblasts (HDFs) are seeded as a monolayer onto the this compound hydrogel and control surfaces (TCP, peptide-free hydrogel, scrambled peptide hydrogel). Cells are cultured for specified time points, typically 24 hours and 7 days, to assess both early and later-stage responses.

Cell Viability and Proliferation Assays

-

Live/Dead Staining: To assess cell viability, HDFs are stained with reagents such as CFDA-SE for live cells and Propidium Iodide (PI) for dead cells.

-

Ki-67 Staining: Cell proliferation is quantified by immunostaining for the proliferation marker Ki-67. The percentage of Ki-67 positive cells is determined to indicate the proliferative activity of the fibroblast population.

Cytokine Analysis

The concentration of various cytokines in the cell culture supernatant is determined using Enzyme-Linked Immunosorbent Assay (ELISA). The results are normalized to the cell number to account for any differences in proliferation.

Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from HDFs cultured on the different surfaces.

-

qPCR Array: A quantitative polymerase chain reaction (qPCR) array is performed to analyze the expression profile of a panel of genes related to wound healing.

Immunofluorescent Staining and Microscopy

To visualize cell morphology and the expression of specific proteins, immunofluorescent staining is performed. For example, vimentin (B1176767) staining can be used to observe the cytoskeletal organization of the fibroblasts.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Induced Cytokine Cascade in Dermal Fibroblasts

The following diagram illustrates the temporal cytokine secretion profile of dermal fibroblasts in response to the this compound hydrogel, highlighting the shift from a pro-inflammatory and ECM-depositing phase to an anti-inflammatory and anti-fibrotic phase.

Caption: Temporal cytokine response of fibroblasts to this compound.

Experimental Workflow for Assessing this compound Effects

This diagram outlines the key steps in the in vitro evaluation of the this compound hydrogel's impact on dermal fibroblasts.

Caption: Workflow for in vitro analysis of this compound effects.

Logical Relationship of this compound's Pro-healing Effects

This diagram illustrates the interconnected cellular and molecular events initiated by this compound that contribute to a pro-regenerative wound healing environment.

Caption: this compound's integrated pro-healing mechanism.

References

- 1. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Angiopoietin-1 derived peptide hydrogel promotes molecular hallmarks of regeneration and wound healing in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Q-Peptide and its Interaction with the Tie2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and stability. The receptor tyrosine kinase Tie2, predominantly expressed on endothelial cells, and its primary ligand, Angiopoietin-1 (Ang-1), play a pivotal role in maintaining vascular quiescence and integrity. Dysregulation of this pathway is implicated in numerous pathologies characterized by vascular instability, such as diabetic retinopathy, sepsis, and cancer. Consequently, therapeutic modulation of the Tie2 receptor is of significant interest in drug development.

This technical guide focuses on the Q-Peptide, a seven-amino-acid peptide (QHREDGS) derived from the fibrinogen-like domain of Ang-1, and its interaction with the Tie2 receptor. As an Ang-1 mimetic, the this compound has demonstrated pro-survival and pro-angiogenic effects. A unique aspect of the this compound is its dual signaling capability, interacting not only with the Tie2 receptor but also with integrins, thereby influencing a broad range of cellular responses in both endothelial and non-endothelial cells. This guide provides a comprehensive overview of the this compound's mechanism of action, quantitative data on its and other Tie2-interacting peptides' activities, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

This compound (QHREDGS): An Angiopoietin-1 Mimetic with Dual Signaling Properties

The this compound, with the amino acid sequence Gln-His-Arg-Glu-Asp-Gly-Ser, was identified as a key integrin-binding motif within the fibrinogen-like domain of Angiopoietin-1.[1][2] While Ang-1 is the canonical ligand for the Tie2 receptor on endothelial cells, it also elicits responses in cells lacking Tie2, such as fibroblasts and keratinocytes, through integrin-mediated pathways.[1][2] The this compound mimics these Ang-1 functions, promoting cell adhesion, survival, and migration.[3][4]

The interaction of this compound with the Tie2 receptor is inferred from its identity as an Ang-1 mimetic and its observed effects on endothelial cells that are consistent with Tie2 activation. However, a significant component of its biological activity is mediated through binding to integrins, such as α5β1 and αvβ3.[5] This dual-receptor interaction complicates the elucidation of its precise signaling mechanism but also presents unique therapeutic opportunities by potentially activating complementary pathways involved in tissue repair and regeneration.

Quantitative Data on Peptide-Tie2 Interactions

While specific quantitative data on the direct binding affinity (e.g., Kd value) of the this compound to the Tie2 receptor is not extensively documented in publicly available literature, its functional effects have been quantified in various cellular assays. For a comparative perspective, the following table includes quantitative data for other synthetic peptides known to interact with the Tie2 receptor.

| Peptide/Molecule | Sequence/Description | Interaction Type | Binding Affinity (Ki/Kd) | Assay System | Reference |

| This compound | QHREDGS | Ang-1 Mimetic / Integrin Ligand | Not Reported | Functional Assays | [1][2] |

| NLLMAAS (T4) | NLLMAAS | Antagonist | Ki (vs Ang1) = 3.2 (±0.8) x 10⁻⁴ M Ki (vs Ang2) = 3.2 (±0.3) x 10⁻⁴ M | Surface Plasmon Resonance | [6] |

| Vasculotide (VT) | Tetrameric HHHRHSF | Agonist | Binds with high affinity | Phage Display | [7] |

| GA3 | WTIIQRREDGSVDFQRTWKEYK | Antagonist | Competes with Ang-2 | In vitro binding assays | [8] |

| TC1 | 12-mer cyclic peptide | Agonist | High Affinity (qualitative) | ELISA | [9] |

| TL1 & TL6 | 12-mer linear peptides | High Affinity Ligands | High Affinity (qualitative) | ELISA |

Signaling Pathways

The signaling cascades initiated by the interaction of ligands with the Tie2 receptor are crucial for mediating its biological effects. The primary pathway involves the autophosphorylation of the Tie2 receptor upon ligand binding, leading to the recruitment and activation of downstream signaling molecules.

Tie2 Signaling Pathway

Activation of Tie2 by its natural ligand, Ang-1, or mimetic peptides, leads to the activation of several key downstream pathways, including the PI3K/Akt pathway, which is central to cell survival and proliferation, and the MAPK/ERK pathway, which is involved in cell migration.

Caption: Tie2 Receptor Signaling Pathway.

This compound Dual Signaling Pathway

The this compound is unique in its ability to signal through both the Tie2 receptor and integrins. This dual mechanism may lead to a more robust and pleiotropic cellular response, particularly in complex processes like wound healing where both endothelial and stromal cells are involved.

References

- 1. A Novel Xenograft Model Demonstrates Human Fibroblast Behavior During Skin Wound Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Xenograft Skin Model to Manipulate Human Immune Responses In Vivo [jove.com]

- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 4. bowdish.ca [bowdish.ca]

- 5. clyte.tech [clyte.tech]

- 6. A short synthetic peptide inhibits signal transduction, migration and angiogenesis mediated by Tie2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of a synthetic PEG-ylated Tie-2 agonist peptide on endotoxemic lung injury and mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel small peptide as a targeting ligand for receptor tyrosine kinase Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

Structural Analysis of Q-Peptide and its Active Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Q-Peptide, a heptapeptide (B1575542) with the sequence Gln-His-Arg-Glu-Asp-Gly-Ser (QHREDGS), is a functional fragment derived from the fibrinogen-like domain of angiopoietin-1. This peptide has demonstrated significant therapeutic potential, particularly in the realm of tissue regeneration and wound healing. It has been shown to promote the survival, migration, and differentiation of various cell types, including keratinocytes, fibroblasts, endothelial cells, and cardiomyocytes. The biological activity of this compound is primarily attributed to its ability to interact with cell surface integrins, thereby activating downstream signaling pathways that modulate cellular responses crucial for tissue repair. This technical guide provides a comprehensive overview of the structural analysis of this compound, a detailed examination of its active sites, and the molecular mechanisms underlying its pro-healing functions. The guide also includes a compilation of quantitative data from key studies and detailed experimental protocols to facilitate further research and development in this promising area.

Structural Analysis of this compound (QHREDGS)

Direct experimental structural data for this compound from techniques such as NMR spectroscopy or X-ray crystallography is not currently available in the public domain. However, computational modeling and predictive methods provide valuable insights into its potential secondary and tertiary structures.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of the constituent amino acids of this compound is essential for interpreting its structure and function.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Molecular Weight ( g/mol ) |

| Glutamine | Gln | Q | Polar, neutral | 146.14 |

| Histidine | His | H | Polar, basic (can be neutral) | 155.16 |

| Arginine | Arg | R | Polar, basic | 174.20 |

| Glutamic Acid | Glu | E | Polar, acidic | 147.13 |

| Aspartic Acid | Asp | D | Polar, acidic | 133.10 |

| Glycine (B1666218) | Gly | G | Nonpolar, aliphatic | 75.07 |

| Serine | Ser | S | Polar, neutral | 105.09 |

Predicted Secondary Structure

Secondary structure prediction tools, such as PEP2D, suggest that the short, linear QHREDGS peptide is unlikely to form stable, canonical secondary structures like α-helices or β-sheets in an aqueous solution. Its conformational flexibility is likely a key feature, allowing it to adapt to the binding pockets of its receptors. The predicted secondary structure is predominantly a random coil, which is typical for short peptides that lack a defined hydrophobic core.

Predicted 3D Structure

De novo peptide structure prediction servers, such as PEP-FOLD, can generate models of the three-dimensional conformation of this compound. These models should be considered as theoretical representations of a low-energy state of the peptide in solution. The predicted structures often show a compact, folded conformation, which may be one of many transient structures the peptide adopts. The charged side chains of Arginine, Glutamic Acid, and Aspartic Acid are predicted to be solvent-exposed, which is consistent with their likely role in receptor interaction.

Active Sites of this compound

The "active sites" of this compound are not catalytic in nature but rather refer to the key amino acid residues that are critical for its biological activity, primarily its interaction with cell surface receptors. The entire QHREDGS sequence is believed to be the integrin-binding motif of angiopoietin-1.

The Role of Charged Residues in Receptor Binding

The QHREDGS sequence contains a balanced distribution of positively charged (Arginine, Histidine) and negatively charged (Glutamic Acid, Aspartic Acid) residues. This charge distribution is critical for the electrostatic interactions that govern the binding of the peptide to its receptors, particularly integrins.

-

Arginine (R): The guanidinium (B1211019) group of arginine is a strong hydrogen bond donor and can form salt bridges with negatively charged residues on the receptor surface. The arginine-glycine-aspartic acid (RGD) motif is a well-known integrin-binding sequence, and while this compound does not contain the exact RGD sequence, the presence of arginine and aspartic acid suggests a similar mode of interaction.

-

Glutamic Acid (E) and Aspartic Acid (D): The carboxylate side chains of these acidic residues are key for forming ionic bonds and hydrogen bonds with positively charged residues on the receptor.

-

Histidine (H): The imidazole (B134444) side chain of histidine can act as both a hydrogen bond donor and acceptor, and its charge state is sensitive to the local pH, which could modulate binding affinity in different microenvironments.

The Role of Polar and Nonpolar Residues

-

Glutamine (Q) and Serine (S): These polar, uncharged residues can participate in hydrogen bonding, contributing to the specificity and stability of the peptide-receptor interaction.

-

Glycine (G): The lack of a side chain gives glycine conformational flexibility, which may be important for allowing the peptide backbone to adopt the necessary conformation for receptor binding.

Mechanism of Action and Signaling Pathways

This compound exerts its pro-healing effects by interacting with cell surface receptors, primarily integrins, to activate intracellular signaling cascades. This leads to the modulation of gene expression and the secretion of various cytokines and growth factors.

Interaction with Fibroblasts

This compound has been shown to influence fibroblast behavior, which is critical for wound healing. It promotes the release of cytokines involved in extracellular matrix (ECM) deposition and remodeling, and it can attenuate fibrotic responses.

Interaction with Macrophages

This compound can modulate the inflammatory response by influencing macrophage polarization. When immobilized on a hydrogel, this compound has been shown to induce a unique macrophage phenotype that secretes both pro- and anti-inflammatory cytokines, which may be beneficial for wound healing.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of this compound on Cytokine Release from Human Dermal Fibroblasts

| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. Control |

| TGF-β1 | Control | Value | 1.0 |

| This compound Hydrogel | Value | Value | |

| IL-6 | Control | Value | 1.0 |

| This compound Hydrogel | Value | Value | |

| IL-8 | Control | Value | 1.0 |

| This compound Hydrogel | Value | Value | |

| IL-10 | Control | Value | 1.0 |

| This compound Hydrogel | Value | Value | |

| (Note: Specific values need to be extracted from the full-text articles and may vary between studies. This table serves as a template.) |

Table 2: Effect of this compound on Gene Expression in Human Dermal Fibroblasts

| Gene | Treatment | Relative Gene Expression (Fold Change) |

| COL1A1 | Control | 1.0 |

| This compound Hydrogel | Value | |

| COL3A1 | Control | 1.0 |

| This compound Hydrogel | Value | |

| MMP1 | Control | 1.0 |

| This compound Hydrogel | Value | |

| TIMP1 | Control | 1.0 |

| This compound Hydrogel | Value | |

| (Note: Specific values need to be extracted from the full-text articles and may vary between studies. This table serves as a template.) |

Detailed Experimental Protocols

Preparation of this compound Conjugated Hydrogels

This protocol describes a general method for conjugating this compound to a chitosan-collagen hydrogel.

-

Chitosan Solution Preparation: Dissolve chitosan in 0.5 M acetic acid to a final concentration of 1% (w/v).

-

Peptide Conjugation:

-

Add this compound (QHREDGS) to the chitosan solution at a desired molar ratio.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) in a 2:1 molar ratio to the peptide to activate the carboxyl groups for conjugation to the amine groups of chitosan.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis membrane (e.g., 3.5 kDa MWCO).

-

Dialyze against deionized water for 48 hours with frequent water changes to remove unreacted EDC, NHS, and peptide.

-

-

Lyophilization: Freeze-dry the purified solution to obtain the this compound-conjugated chitosan powder.

-

Hydrogel Formation:

-

Dissolve the lyophilized product and type I collagen in 0.02 M acetic acid.

-

Adjust the pH to 7.4 with NaOH to initiate gelation.

-

The hydrogel can then be cast into the desired shape.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Plate Coating: Coat a 96-well high-binding polystyrene plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TGF-β1) overnight at 4°C.

-

Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with 1% BSA in PBS for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants (containing the secreted cytokines) and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate with PBST. Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate with PBST. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate with PBST. Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from fibroblasts cultured on control or this compound hydrogels using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., COL1A1, MMP1) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Immunofluorescence Staining for Vimentin (B1176767) in Fibroblasts

-

Cell Culture: Culture human dermal fibroblasts on glass coverslips coated with control or this compound hydrogels.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against vimentin (e.g., mouse anti-vimentin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.

Conclusion

This compound (QHREDGS) is a promising bioactive peptide with significant potential for applications in regenerative medicine and drug development. While its precise three-dimensional structure remains to be experimentally determined, its pro-healing functions are well-documented and are attributed to its interaction with integrin receptors and the subsequent activation of intracellular signaling pathways. The active sites of this compound are comprised of the key amino acid residues within its sequence that mediate this receptor binding. Further research focusing on the detailed structural analysis of the this compound-receptor complex and the elucidation of the complete signaling network will be crucial for the rational design of more potent and specific therapeutic agents based on this versatile peptide. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field.

The Influence of Bioactive Peptides on Extracellular Matrix Production: A Technical Overview of Q-Peptide and P-15

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The production and remodeling of the ECM are critical processes in tissue homeostasis, development, and wound healing. Dysregulation of ECM production is implicated in a wide range of pathologies, including fibrosis and cancer. Bioactive peptides have emerged as promising therapeutic agents capable of modulating cellular processes, including the synthesis and deposition of ECM components. This technical guide provides an in-depth analysis of the influence of two distinct bioactive peptides, an angiopoietin-1 derived peptide referred to as Q-Peptide and the well-characterized P-15 peptide, on extracellular matrix production.

This compound (Angiopoietin-1 Derived) and its Role in ECM Regulation

The this compound, a derivative of angiopoietin-1, has been investigated for its pro-healing effects, particularly in the context of dermal fibroblasts and wound healing. Its influence on the ECM appears to be indirect, primarily through the modulation of gene expression related to wound repair and the secretion of signaling molecules.

Gene Expression Modulation

In studies involving fibroblast monolayers cultured on a this compound conjugated collagen-chitosan hydrogel, significant upregulation of genes associated with wound healing and ECM remodeling was observed. Notably, the expression of smooth muscle α-2 actin (ACTA2) was increased, which is indicative of the presence of myofibroblasts.[1] Myofibroblasts are key cellular mediators of wound healing and are responsible for the secretion of significant amounts of ECM components.[1] Additionally, the upregulation of Vascular Endothelial Growth Factor A (VEGFA), a crucial factor in angiogenesis, was noted.[1] Another upregulated gene was RAC1, a GTPase that is essential for promoting keratinocyte migration and proliferation during wound re-epithelialization.[1]

Cytokine Secretion Profile

The this compound hydrogel also influences the secretome of fibroblasts. An increased release of anti-inflammatory and pro-healing cytokines was observed after 24 hours of culture.[1] This suggests that the this compound can create a favorable microenvironment for tissue regeneration, which includes the organized deposition of new ECM.

P-15 Peptide: A Biomimetic of Type I Collagen

The P-15 peptide is a synthetic 15-amino acid sequence (GTPGPQGIAGQRGVV) that is identical to the cell-binding domain of the α1 chain of type I collagen. This peptide has been extensively studied for its ability to enhance bone regeneration by directly influencing the behavior of osteogenic cells and their production of ECM.

Mechanism of Action

P-15 functions as a biomimetic of type I collagen, enhancing cell attachment, migration, proliferation, and differentiation. The proposed mechanism involves three phases: attachment, activation, and amplification. By mimicking the cell-binding domain of collagen, P-15 provides a substrate for cell adhesion, which in turn triggers intracellular signaling pathways that promote osteogenesis and ECM deposition.

Influence on ECM Gene and Protein Expression

Studies have demonstrated that the P-15 peptide modulates the gene expression of multiple ECM components, including COL1A1 (collagen type I alpha 1) and COL3A1 (collagen type III alpha 1). Furthermore, it leads to an increased expression of alkaline phosphatase, an important enzyme in the mineralization process of the ECM in bone. The P-15 peptide also stimulates the expression of Bone Morphogenic Proteins (BMPs), which are potent inducers of bone formation and ECM synthesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and P-15 on various cellular and molecular parameters related to ECM production.

Table 1: Influence of this compound on Gene Expression in Dermal Fibroblasts

| Gene | Fold Change (vs. Control) | Cell Type | Experimental Model | Reference |

| Smooth Muscle α-2 Actin | Upregulated | Dermal Fibroblasts | This compound conjugated hydrogel | |

| VEGFA | Upregulated | Dermal Fibroblasts | This compound conjugated hydrogel | |

| RAC1 | Upregulated | Dermal Fibroblasts | This compound conjugated hydrogel |

Table 2: Influence of P-15 Peptide on Osteogenic Markers and ECM-Related Gene Expression

| Marker/Gene | Effect | Cell Type | Experimental Model | Reference |

| Cell Attachment | Enhanced | Osteoblasts, Mesenchymal Stem Cells | P-15 coated surfaces | |

| Cell Proliferation | Enhanced | Osteoblasts, Mesenchymal Stem Cells | P-15 coated surfaces | |

| Osteogenic Differentiation | Enhanced | Mesenchymal Stem Cells | P-15 coated surfaces | |

| COL1A1 Gene Expression | Modulated | Human Bone Marrow Stem Cells | i-FACTOR Peptide-Enhanced Bone Graft | |

| COL3A1 Gene Expression | Modulated | Human Bone Marrow Stem Cells | i-FACTOR Peptide-Enhanced Bone Graft | |

| Alkaline Phosphatase Expression | Increased | Osteoblasts | P-15 coated matrix in hydrogels | |

| Bone Morphogenic Protein (BMP) Expression | Increased | Not specified | i-FACTOR Peptide-Enhanced Bone Graft |

Experimental Protocols

This compound Hydrogel Experiments

-

Hydrogel Preparation: A collagen-chitosan hydrogel is chemically conjugated with the this compound.

-

Cell Culture: Human dermal fibroblasts are seeded as a monolayer onto the this compound hydrogel.

-

Gene Expression Analysis (qPCR): After a 24-hour incubation period, total RNA is extracted from the fibroblasts. Reverse transcription is performed to synthesize cDNA, followed by quantitative polymerase chain reaction (qPCR) using primers specific for target genes such as ACTA2, VEGFA, and RAC1. Gene expression levels are normalized to a housekeeping gene.

-

Cytokine Analysis (ELISA): The cell culture supernatant is collected after 24 hours. The concentrations of various anti-inflammatory and pro-healing cytokines are quantified using enzyme-linked immunosorbent assays (ELISAs).

P-15 Peptide Experiments

-

Scaffold Preparation: P-15 peptide is adsorbed onto various substrates, such as tissue culture plastic or anorganic bone material (ABM).

-

Cell Culture: Human bone marrow-derived mesenchymal stem cells (hBMSCs) or osteoblastic cell lines are seeded onto the P-15 coated scaffolds.

-

Cell Attachment and Proliferation Assays: Cell attachment can be quantified by staining with crystal violet and measuring absorbance. Proliferation can be assessed using assays such as the MTT or BrdU incorporation assay at various time points.

-

Differentiation Assays: Chondrogenic differentiation can be assessed by Alcian blue staining. Osteogenic differentiation is typically evaluated by measuring alkaline phosphatase activity and by staining for calcium deposition with Alizarin Red S.

-

Gene Expression Analysis (qPCR): RNA is extracted from cells cultured on the P-15 scaffolds at different time points. qPCR is then performed to quantify the expression levels of osteogenic and ECM-related genes like RUNX2, COL1A1, and Osteocalcin.

Signaling Pathways

This compound Signaling

The precise signaling pathways activated by the angiopoietin-1 derived this compound in the context of ECM production are not fully elucidated in the provided search results. However, the upregulation of genes like VEGFA and RAC1 suggests the involvement of pathways related to cell growth, migration, and angiogenesis, which are downstream of receptor tyrosine kinases and Rho GTPases.

Caption: Proposed signaling cascade for this compound's influence on ECM.

P-15 Peptide Signaling

The P-15 peptide's mechanism is better understood and is known to involve integrin-mediated signaling. As a biomimetic of the collagen cell-binding domain, P-15 interacts with specific integrin receptors on the cell surface, such as αVβ1 integrin. This interaction triggers a cascade of intracellular events that ultimately lead to enhanced cell adhesion, survival, migration, and differentiation, culminating in increased ECM production.

Caption: P-15 peptide's integrin-mediated signaling for ECM production.

Caption: Comparative experimental workflows for this compound and P-15 studies.

Conclusion

Bioactive peptides represent a versatile class of molecules with the potential to precisely modulate ECM production. The angiopoietin-1 derived this compound primarily influences the ECM indirectly by creating a pro-regenerative microenvironment through the upregulation of key wound healing and angiogenic genes and the secretion of beneficial cytokines. In contrast, the P-15 peptide, a biomimetic of type I collagen, directly engages with cell surface integrins to actively promote cell adhesion, differentiation, and the synthesis of ECM components critical for bone formation. A thorough understanding of the distinct mechanisms of action of such peptides is paramount for the rational design of novel therapeutics for a range of conditions involving ECM dysregulation. Further research is warranted to fully elucidate the signaling pathways of the this compound and to translate the promising preclinical findings for both peptides into clinical applications.

References

An In-Depth Technical Guide to Early-Stage Research on Cell-Penetrating Peptides (CPPs) for Cellular Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: The field of peptide therapeutics is rapidly advancing, with peptides being explored for a wide range of cellular applications due to their high specificity and low toxicity. This guide focuses on Cell-Penetrating Peptides (CPPs), a class of short peptides that can traverse cellular membranes and deliver various molecular cargoes into cells. While the term "Q-Peptide" is not widely recognized in scientific literature, the principles and methodologies outlined in this guide for CPPs are broadly applicable to the early-stage research of any novel peptide designed for cellular applications.

CPPs, also known as protein transduction domains (PTDs), are typically short sequences of 5-30 amino acids, often rich in cationic residues like arginine and lysine.[1][2] Their unique ability to facilitate the intracellular delivery of macromolecules, including proteins, nucleic acids, and nanoparticles, makes them a promising tool in drug delivery and diagnostics.[3][4] This guide provides a comprehensive overview of the core methodologies, quantitative data, and cellular uptake mechanisms relevant to the preclinical evaluation of CPPs.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on CPPs, providing a comparative overview of their performance in terms of cellular uptake, cargo delivery efficiency, in vitro stability, and cytotoxicity.

Table 1: Cellular Uptake Efficiency of Various CPPs

| CPP | Cell Line | Concentration (µM) | Uptake Efficiency (% of green-fluorescent cells) | Reference |

| BR2 | MCF7 | 5 | 0 | [5] |

| BR2 | MDA-MB-231 | 5 | 11.2 | |

| R9 | MCF7 | 5 | 21.7 | |

| R9 | MDA-MB-231 | 5 | 4.1 | |

| BR2-R9 | MCF7 | 5 | 73.8 | |

| BR2-R9 | MDA-MB-231 | 5 | 97.6 | |

| BR2 | MCF7 | 10 | 0 | |

| BR2 | MDA-MB-231 | 10 | 0 | |

| R9 | MCF7 | 10 | 5.5 | |

| R9 | MDA-MB-231 | 10 | 4.5 | |

| BR2-R9 | MCF7 | 10 | 56.1 | |

| BR2-R9 | MDA-MB-231 | 10 | 84.1 |

Table 2: Comparative Cargo Delivery Kinetics and Efficiency of Different CPPs

| CPP | Relative Uptake Speed | Relative Cargo Delivery Efficiency |

| MAP (KLAL) | Fastest | Highest |

| Transportan | Fast | High |

| Tat (48-60) | Slow | Low |

| Penetratin | Slowest | Lowest |

| Data is based on the delivery of a pentapeptide cargo and is presented in relative terms as per the findings in the cited study. |

Table 3: In Vitro Stability of a Model Peptide in Human Serum

| Time Point (hours) | % Intact Peptide Remaining (Mean ± SD, n=3) |

| 0 | 100 ± 0.0 |

| 0.5 | 85.2 ± 2.1 |

| 1 | 72.5 ± 3.5 |

| 2 | 55.1 ± 2.8 |

| 4 | 30.7 ± 1.9 |

| 8 | 10.3 ± 1.2 |

| 24 | <1.0 |

| This table represents example data for a model peptide "Peptide 5e" to illustrate a typical stability profile. |

Table 4: Cytotoxicity of CPPs in HeLa and CHO Cells

| CPP | Concentration (µM) | Cell Viability (WST-1 Assay) | Membrane Disturbance (LDH Leakage) |

| Penetratin | up to 50 | No effect on proliferation | Not specified |

| Tat | up to 50 | No effect on proliferation | Not specified |

| The toxicity of CPPs can be highly dependent on the attached cargo and the linkage strategy. |

Cellular Uptake Mechanisms of CPPs

The entry of CPPs into cells is a complex process that is not yet fully understood. However, two major pathways have been identified: direct translocation and endocytosis. The preferred pathway can depend on various factors, including the CPP sequence and concentration, the nature of the cargo, and the cell type.

-

Direct Translocation: This energy-independent process involves the CPP directly crossing the plasma membrane. Proposed models for direct translocation include the formation of transient pores, membrane destabilization, or the formation of inverted micelles. This pathway is often observed at lower CPP concentrations.

-

Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming intracellular vesicles. Several endocytic pathways can be involved:

-

Macropinocytosis: A non-specific process involving the formation of large vesicles.

-

Clathrin-Mediated Endocytosis: Involves the formation of clathrin-coated pits.

-

Caveolae-Mediated Endocytosis: Utilizes flask-shaped invaginations of the plasma membrane called caveolae.

-

Adsorptive-Mediated Endocytosis: Driven by electrostatic interactions between cationic CPPs and negatively charged components on the cell surface.

-

A significant challenge for CPPs entering through endocytosis is the subsequent escape from the endosome to reach the cytosol and exert their function.

Experimental Protocols

This section provides detailed methodologies for key experiments in the early-stage evaluation of CPPs.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol is used to quantify the amount of fluorescently labeled CPP internalized by a cell population.

Materials:

-

Fluorescently labeled CPP (e.g., FITC-labeled)

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach approximately 70-80% confluency on the day of the experiment and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the fluorescently labeled CPP in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.

-

Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized peptide.

-

Cell Detachment: Detach the cells from the plate using Trypsin-EDTA. The use of trypsin is crucial to remove membrane-associated peptides that have not been internalized.

-

Resuspension: Resuspend the detached cells in PBS.

-

Analysis: Analyze the fluorescence intensity of the individual cells using a flow cytometer. The geometric mean fluorescence intensity of the cell population is proportional to the amount of internalized CPP.

Visualization of Intracellular Localization by Confocal Microscopy

This method is used to visualize the subcellular distribution of fluorescently labeled CPPs.

Materials:

-

Fluorescently labeled CPP

-

Cell line of interest

-

Glass-bottom culture dishes

-

Nuclear stain (e.g., Hoechst 33342 or DAPI)

-

4% Paraformaldehyde (PFA) for fixation (optional)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

-

Treatment: Treat the cells with the fluorescently labeled CPP in serum-free medium for the desired time at 37°C.

-

Staining and Fixation:

-

For live-cell imaging: Add a nuclear stain like Hoechst 33342 to the medium and incubate as per the manufacturer's instructions.

-

For fixed-cell imaging: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature. After fixation, wash again with PBS and stain the nuclei with DAPI.

-

-

Imaging: Mount the dishes on the confocal microscope stage and acquire images. Z-stack images are often taken to reconstruct a 3D view of the cell and confirm intracellular localization.

In Vitro Peptide Stability Assay in Serum

This assay assesses the stability of a peptide in the presence of serum proteases, which is crucial for predicting its in vivo half-life.

Materials:

-

Peptide of interest

-

Human or animal serum

-